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Abstract

Fovinaciclib (also known as FCN-437c) is a potent and selective, orally bioavailable small
molecule inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6
(CDKG®6). These kinases are critical regulators of the cell cycle, and their dysregulation is a
hallmark of various cancers, particularly hormone receptor-positive (HR+) breast cancer. By
selectively targeting the CDK4/6-Cyclin D-retinoblastoma (Rb) pathway, Fovinaciclib induces
G1 phase cell cycle arrest, suppressing DNA replication and inhibiting the proliferation of
cancer cells. This document provides a comprehensive technical overview of Fovinaciclib,
including its chemical structure, physicochemical properties, mechanism of action,
pharmacokinetic profile, and detailed, representative experimental protocols for its
characterization.

Chemical Structure and Properties

Fovinaciclib is a complex heterocyclic molecule with the systematic IUPAC name 7-
cyclopentyl-N,N-dimethyl-2-((5-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)pyridin-2-
yl)amino)thieno[3,2-d]pyrimidine-6-carboxamide. Its chemical and physical properties are
summarized in the tables below.

Table 1: Chemical Identifiers
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Identifier Value

7-cyclopentyl-N,N-dimethyl-2-[[5-[4-(4-
methylpiperazin-1-yl)piperidin-1-yl]-2-

IUPAC Name o ) ] o
pyridinyllJamino]thieno[3,2-d]pyrimidine-6-
carboxamide

CAS Number 2146171-49-3

Molecular Formula C20H40Ns8OS
CN1CCN(CC1)C2CCN(CC2)C3=CN=C(C=C3)

SMILES NC4=NC=C5C(=N4)C(=C(S5)C(=0O)N(C)C)C6C
CCC6

InChlKey PGGPKYATZSPYKB-UHFFFAOYSA-N

Table 2: Physicochemical Properties

Property Value Source
Molecular Weight 548.75 g/mol [1]
Exact Mass 548.3046 Da [1]
XLogP3-AA (Computed) 4.8 [1]
Hydrogen Bond Donor Count 1 [1]
Hydrogen Bond Acceptor

C);untg p ° s
Rotatable Bond Count 7 [1]

Note: Experimental data for properties such as melting point, boiling point, aqueous solubility,
and pKa are not readily available in the public domain.

Mechanism of Action and Signaling Pathway

Fovinaciclib is a second-generation, selective inhibitor of CDK4 and CDKG6.[2] In cancer cells,
particularly HR+ breast cancer, the Cyclin D-CDK4/6 complex is often hyperactive. This
complex phosphorylates the Retinoblastoma tumor suppressor protein (Rb), causing it to
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release the E2F transcription factor.[3] Once liberated, E2F initiates the transcription of genes
required for the transition from the G1 (growth) phase to the S (DNA synthesis) phase of the
cell cycle, leading to uncontrolled cell proliferation.

Fovinaciclib competitively binds to the ATP-binding pocket of CDK4 and CDKS®, inhibiting their
kinase activity.[3] This prevents the phosphorylation of Rb, which remains bound to E2F,
thereby blocking the G1/S transition and inducing cell cycle arrest.[4] Preclinical studies
indicate that Fovinaciclib has no significant inhibitory activity against other cyclin-dependent
kinases such as CDK1, CDK2, or CDKS5, highlighting its selectivity.[5]
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Caption: Fovinaciclib inhibits the CDK4/6-Rb-E2F signaling pathway.
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Pharmacological Properties
In Vitro Potency

While specific ICso values for Fovinaciclib are not consistently reported across public sources,
preclinical data describe it as a highly potent CDK4/6 inhibitor.[3][6] Its inhibitory effects on the
proliferation of human breast cancer cell lines, such as MCF-7, were found to be comparable to
or greater than other approved CDK4/6 inhibitors like palbociclib and ribociclib.[5]

Pharmacokinetics in Humans

Pharmacokinetic studies in healthy human subjects have characterized the absorption,
distribution, metabolism, and excretion of Fovinaciclib (FCN-437c).

Parameter 200 mg Dose 300 mg Dose 400 mg Dose
Median Tmax (h) 5.0 ~5.0-5.5 ~5.0-5.5
Geo Mean Cmax 706 (total
_ . 758.4 1147.4

(ng/mL) radioactivity)
Geo Mean AUCo-o0

N/A 25,117.8 30,653.1
(h*ng/mL)

56.5 (total
Geo Mean ti/2 (h) ~45 ~45

radioactivity)

Data compiled from multiple studies.[2][7]

» Absorption: Following oral administration, Fovinaciclib reaches maximum plasma
concentration (Tmax) in approximately 5.0 to 5.5 hours.[2][7]

» Elimination: The primary route of elimination is through fecal excretion, which accounts for a
mean of 77.16% of the administered dose. Urinary excretion constitutes a mean of 19.19%
of the dose.[7]

o Metabolism: Fovinaciclib is metabolized in humans, with 12 metabolites identified in
plasma, urine, and feces. The major metabolic pathways are mono-oxidation and O-
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dealkylation (Phase | reactions). Four Phase Il metabolites, including glucuronides and
glutathione/cysteine conjugates, have also been identified.[7]

Experimental Protocols

Detailed, specific protocols for the characterization of Fovinaciclib are proprietary. However,
this section provides representative, standard methodologies for the key assays used to
evaluate CDK4/6 inhibitors.

In Vitro Kinase Inhibition Assay (Representative
Protocol)

This protocol describes a typical radiometric assay to determine the half-maximal inhibitory
concentration (ICso) of a test compound against a purified kinase.

Objective: To quantify the potency of Fovinaciclib in inhibiting the enzymatic activity of
recombinant CDK4/Cyclin D1 and CDK6/Cyclin D3 complexes.

Materials:

Recombinant human CDK4/Cyclin D1 and CDK6/Cylin D3 enzymes.

e Kinase substrate (e.g., a peptide derived from the Rb protein).

e ATP solution, including radiolabeled [y-3P]ATP.

o Fovinaciclib, serially diluted in DMSO.

» Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA, 2 mM DTT).
» Stop solution (e.g., 3% phosphoric acid).

e Phosphocellulose filter plates.

 Scintillation counter.

Procedure:
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Compound Preparation: Prepare a 10-point serial dilution of Fovinaciclib (e.g., from 10 uM
to 0.5 nM) in 100% DMSO. Further dilute into the kinase reaction buffer.

Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the appropriate
CDKI/Cyclin enzyme, and the Rb substrate peptide.

Inhibitor Addition: Add the diluted Fovinaciclib or vehicle (DMSQO) control to the wells.
Reaction Initiation: Start the kinase reaction by adding the ATP/[y-33P]ATP mix.
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60-120 minutes).
Reaction Termination: Stop the reaction by adding the stop solution.

Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate, which
binds the phosphorylated substrate.

Washing: Wash the plate multiple times with phosphoric acid to remove unincorporated [y-
BPJATP.

Quantification: Dry the plate and measure the radioactivity in each well using a scintillation
counter.

Data Analysis: Calculate the percent inhibition for each Fovinaciclib concentration relative
to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration
and fit the data using a sigmoidal dose-response curve to determine the ICso value.
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Caption: Workflow for a radiometric in vitro kinase inhibition assay.

Cell-Based Proliferation Assay (Representative Protocol)
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This protocol describes a common method, the MTT assay, to assess the effect of a compound

on the proliferation of a cancer cell line.

Objective: To determine the potency of Fovinaciclib in inhibiting the proliferation of a relevant

cancer cell line (e.g., MCF-7, an ER+ breast cancer line).

Materials:

MCF-7 cells.

Complete culture medium (e.g., EMEM supplemented with 10% FBS and 0.01 mg/mL
human recombinant insulin).

Fovinaciclib, serially diluted.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCI).
96-well cell culture plates.

Microplate reader.

Procedure:

Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per
well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

Compound Treatment: Remove the medium and replace it with fresh medium containing
various concentrations of Fovinaciclib or a vehicle control.

Incubation: Incubate the cells for a specified period, typically 72-96 hours, to allow for effects
on proliferation.

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with
active metabolism will reduce the yellow MTT to a purple formazan precipitate.
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» Solubilization: Carefully remove the MTT-containing medium and add the solubilization
solution to each well to dissolve the formazan crystals.

» Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a
microplate reader.

» Data Analysis: Calculate the percentage of cell viability for each concentration relative to the
vehicle control. Plot the percentage of viability against the log of the inhibitor concentration to
generate a dose-response curve and determine the I1Cso value.

Conclusion

Fovinaciclib is a potent and selective second-generation CDK4/6 inhibitor with a well-defined
mechanism of action and favorable pharmacokinetic properties. Its ability to induce G1 cell
cycle arrest makes it a promising therapeutic agent for HR+/HER2- breast cancer and
potentially other solid tumors with a dysregulated CDK4/6-Rb pathway.[8] The technical
information and representative protocols provided in this guide serve as a valuable resource for
researchers and drug development professionals working to further understand and
characterize this and similar targeted cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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